3-(Methylsulfonyl)piperidine
Description
3-(Methylsulfonyl)piperidine is a piperidine derivative characterized by a methylsulfonyl (-SO₂CH₃) group attached to the third carbon of the piperidine ring. This modification imparts significant electronic and steric effects, influencing its physicochemical properties (e.g., polarity, solubility) and biological interactions. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly as scaffolds for central nervous system (CNS) agents, enzyme inhibitors, and receptor modulators .
Properties
IUPAC Name |
3-methylsulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-10(8,9)6-3-2-4-7-5-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJLJPZGBKCUKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624195 | |
| Record name | 3-(Methanesulfonyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290328-56-2 | |
| Record name | 3-(Methylsulfonyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=290328-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methanesulfonyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methanesulfonylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfonyl)piperidine typically involves the sulfonylation of piperidine. One common method includes the reaction of piperidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(Methylsulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides .
Scientific Research Applications
3-(Methylsulfonyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The piperidine ring can interact with various receptors and enzymes, modulating their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substitution Patterns
The table below summarizes key structural differences between 3-(Methylsulfonyl)piperidine and related compounds:
Key Observations :
Pharmacological Activity and SAR
Dopaminergic Stabilizers
- Pridopidine and Ordopidine : These act as dopamine D2 receptor antagonists with state-dependent effects, inhibiting psychostimulant-induced hyperactivity . The methylsulfonylphenyl group at C4 of piperidine is critical for receptor interaction.
Enzyme Inhibition
- Piperidine derivatives with sulfonyl groups, such as 3-[4-(Methylsulfonyl)phenoxy]piperidine, have shown inhibitory activity against lysine-specific demethylase (LSD1) in cancer research . The phenoxy linker likely enhances binding to the enzyme’s active site.
Impact of Chirality
Biological Activity
3-(Methylsulfonyl)piperidine is a piperidine derivative characterized by the presence of a methylsulfonyl group, which imparts unique properties that are of significant interest in pharmaceutical and biochemical research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.
Overview of this compound
- Chemical Formula : C6H13NO2S
- Molecular Weight : 161.24 g/mol
- CAS Number : 290328-56-2
This compound is utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural characteristics suggest potential interactions with various biological targets, contributing to its pharmacological profile.
Target Interactions
This compound interacts with a variety of biological molecules, including enzymes and receptors. The methylsulfonyl group may enhance its affinity for specific targets compared to other piperidine derivatives.
- Cytochrome P450 Enzymes : This compound is known to influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of endogenous compounds.
- Cell Signaling Pathways : Research indicates that it can modulate cell signaling pathways, affecting gene expression and cellular metabolism.
Biochemical Pathways
The compound's interactions can lead to alterations in metabolic pathways, influencing the levels of metabolites and the overall cellular environment. Notably, studies have shown that it can affect apoptosis and necrosis in cancer cells, suggesting its potential as an anticancer agent .
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative effects against various human cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| MCF7 (Breast) | 29.23 | 5-Fluorouracil | 20 |
| HCT116 (Colon) | 39.95 | Sunitinib | 15 |
| A431 (Skin) | 35.00 | - | - |
These results indicate that this compound has comparable or superior efficacy against certain cancer cell lines compared to established chemotherapeutic agents .
Antimicrobial Properties
In addition to its anticancer potential, this compound has been studied for its antimicrobial properties. Preliminary findings suggest activity against various bacterial strains, although further research is needed to elucidate the full spectrum of its antimicrobial effects.
Case Studies and Research Findings
A notable study investigated the antiproliferative effects of synthesized analogs of piperidine derivatives, including those containing the methylsulfonyl group. The results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and increased reactive oxygen species (ROS) production .
Another research highlighted the structure-activity relationship (SAR) of sulfonamide compounds derived from piperidine, revealing that modifications at the methylsulfonyl position significantly impacted their biological activity against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
